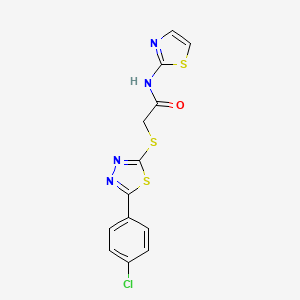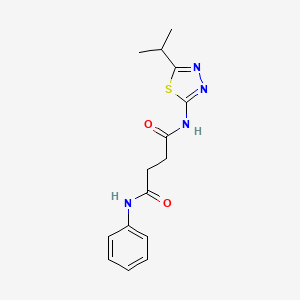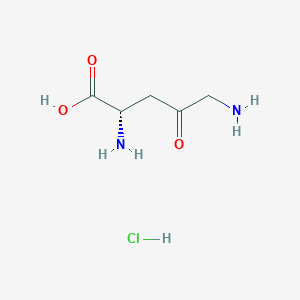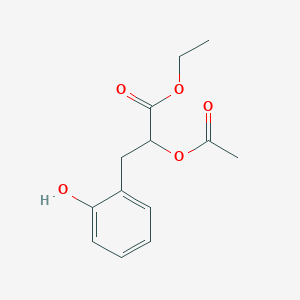
1,2-Dimethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by its unique structure, which includes a dihydroacridine core with two methyl groups attached at the 1 and 2 positions. This structural configuration imparts specific photophysical and chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the Buchwald–Hartwig cross-coupling reaction. This method typically uses brominated precursors and palladium catalysts to facilitate the coupling process . The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium(0) as the metal catalyst and X-Phos as the ligand .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities. Additionally, the use of continuous-flow reactors can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron-donating properties of the methyl groups and the dihydroacridine core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Wirkmechanismus
1,2-Dimethyl-9,10-dihydroacridine can be compared with other similar compounds such as phenoxazine and 9,9-dimethyl-9,10-dihydroacridine derivatives . While these compounds share similar structural features, this compound is unique in its specific photophysical properties and its ability to form stable charge-transfer complexes. This uniqueness makes it particularly valuable in applications requiring high photostability and minimal phototoxicity .
Vergleich Mit ähnlichen Verbindungen
- Phenoxazine
- 9,9-Dimethyl-9,10-dihydroacridine derivatives
- 4,7-bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl)benzo[c][1,2,5]thiadiazole
Eigenschaften
CAS-Nummer |
33478-89-6 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1,2-dimethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C15H15N/c1-10-7-8-15-13(11(10)2)9-12-5-3-4-6-14(12)16-15/h3-8,16H,9H2,1-2H3 |
InChI-Schlüssel |
CCTFYIRVOTZYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


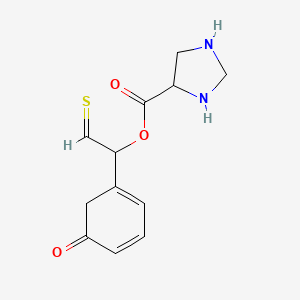
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
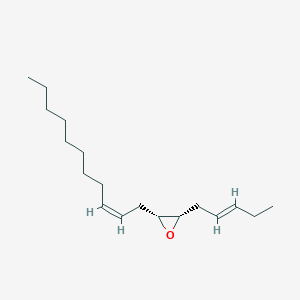
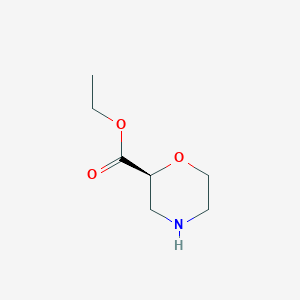
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
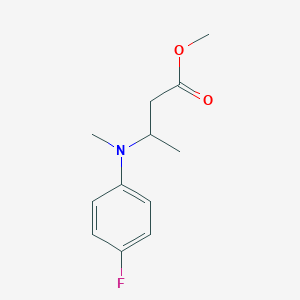

![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
